N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1334374-01-4
VCID: VC6842645
InChI: InChI=1S/C23H22N8O2/c1-16-9-12-24-21(15-16)29-20-8-7-19(30-31-20)25-13-14-26-22(32)17-3-5-18(6-4-17)33-23-27-10-2-11-28-23/h2-12,15H,13-14H2,1H3,(H,25,30)(H,26,32)(H,24,29,31)
SMILES: CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Molecular Formula: C23H22N8O2
Molecular Weight: 442.483

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

CAS No.: 1334374-01-4

Cat. No.: VC6842645

Molecular Formula: C23H22N8O2

Molecular Weight: 442.483

* For research use only. Not for human or veterinary use.

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide - 1334374-01-4

Specification

CAS No. 1334374-01-4
Molecular Formula C23H22N8O2
Molecular Weight 442.483
IUPAC Name N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-4-pyrimidin-2-yloxybenzamide
Standard InChI InChI=1S/C23H22N8O2/c1-16-9-12-24-21(15-16)29-20-8-7-19(30-31-20)25-13-14-26-22(32)17-3-5-18(6-4-17)33-23-27-10-2-11-28-23/h2-12,15H,13-14H2,1H3,(H,25,30)(H,26,32)(H,24,29,31)
Standard InChI Key QKNFUDLQMWKVAK-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzamide scaffold substituted at the 4-position with a pyrimidin-2-yloxy group. The amide nitrogen is further functionalized with an ethylamino chain linked to a pyridazin-3-yl moiety, which is substituted at the 6-position with a 4-methylpyridin-2-ylamino group. The molecular formula is C25H24N8O2\text{C}_{25}\text{H}_{24}\text{N}_8\text{O}_2, with a molecular weight of 492.52 g/mol .

Key structural elements include:

  • Benzamide core: Provides a planar aromatic system for hydrophobic interactions.

  • Pyrimidin-2-yloxy group: Introduces hydrogen-bonding capabilities via the pyrimidine nitrogen atoms.

  • Pyridazine-ethylamino linker: Enhances solubility and facilitates interactions with polar residues in target proteins .

  • 4-Methylpyridin-2-ylamino substituent: The methyl group may improve metabolic stability, while the pyridine nitrogen participates in coordination chemistry .

PropertyValue/Description
Molecular FormulaC25H24N8O2\text{C}_{25}\text{H}_{24}\text{N}_8\text{O}_2
Molecular Weight492.52 g/mol
Predicted LogP2.5–3.2
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

  • Formation of 4-(pyrimidin-2-yloxy)benzoic acid: Achieved via nucleophilic aromatic substitution between 4-hydroxybenzoic acid and 2-chloropyrimidine.

  • Preparation of the pyridazine-ethylamine intermediate:

    • Coupling of 6-chloropyridazin-3-amine with 4-methylpyridin-2-amine under Buchwald-Hartwig conditions .

    • Alkylation of the resulting amine with ethylenediamine .

  • Amide bond formation: Reaction of 4-(pyrimidin-2-yloxy)benzoic acid with the pyridazine-ethylamine intermediate using HATU or EDCI coupling reagents.

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct substitution patterns on the pyridazine and pyrimidine rings requires careful control of reaction conditions .

  • Steric hindrance: Bulky substituents may impede amide bond formation, necessitating high-temperature or microwave-assisted synthesis .

Biological Activity and Mechanism

Hypothetical Targets

Based on structural analogs, potential biological targets include:

  • Kinase inhibition: The pyrimidine and pyridazine motifs are common in ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) .

  • Nitric oxide synthase (NOS) modulation: The 4-methylpyridin-2-ylamino group resembles known iNOS inhibitors like 2-amino-4-methylpyridine .

  • Antimicrobial activity: Polyheterocyclic benzamides often disrupt bacterial DNA gyrase or topoisomerase IV.

Comparative Pharmacological Data

Compound ClassIC50 (Target)Reference
Pyridazinone derivatives12 nM (EGFR)
4-Methylpyridin-2-amines0.8 μM (iNOS)
Pyrimidinyloxy benzamides45 nM (VEGFR-2)

These data suggest that the title compound may exhibit low-nanomolar potency against kinase targets, with additional anti-inflammatory effects via iNOS inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator